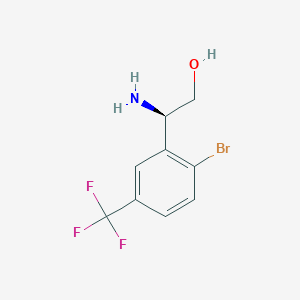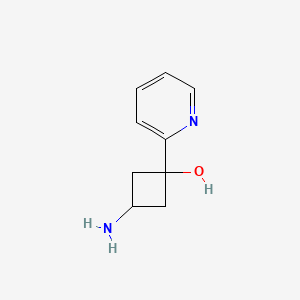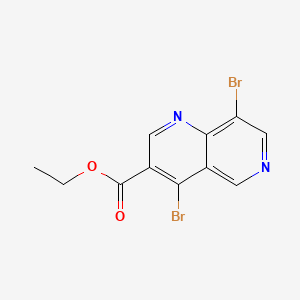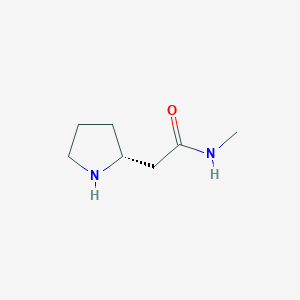
(R)-N-Methyl-2-(pyrrolidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide is an organic compound that belongs to the class of pyrrolidines. It is a colorless liquid that is miscible with water and most common organic solvents. This compound is known for its use as a solvent in various industrial applications due to its ability to dissolve diverse materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be synthesized through several methods. One common method involves the ester-to-amide conversion by treating gamma-butyrolactone with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used .
Industrial Production Methods
Industrial production of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide typically involves large-scale ester-to-amide conversion processes. The production capacity ranges from 200,000 to 250,000 tons annually .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide.
Scientific Research Applications
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a solvent in the synthesis of various chemical compounds and in the formulation of polymers.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biological systems, it can enhance the permeability of drugs through biological membranes, thereby improving their bioavailability .
Comparison with Similar Compounds
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide can be compared with other similar compounds such as:
N-methyl-2-pyrrolidone: Both compounds are used as solvents and have similar chemical properties.
2-pyrrolidone: This compound is also used as a solvent and has similar applications in the pharmaceutical and chemical industries.
The uniqueness of N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide lies in its specific molecular structure, which provides it with unique solubility and interaction properties.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)5-6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |
InChI Key |
WPFGFQYXHQUDCJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CNC(=O)C[C@H]1CCCN1 |
Canonical SMILES |
CNC(=O)CC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


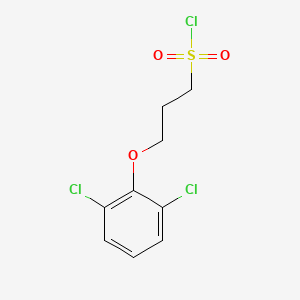
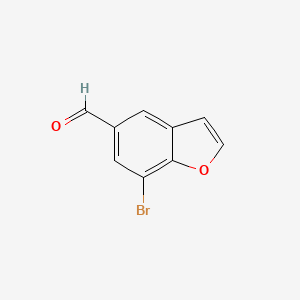
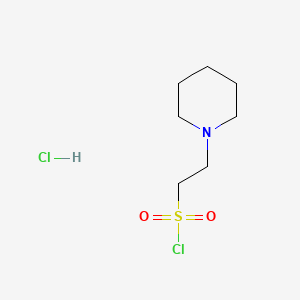
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)
![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
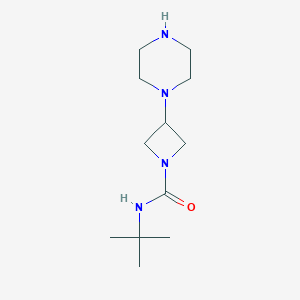
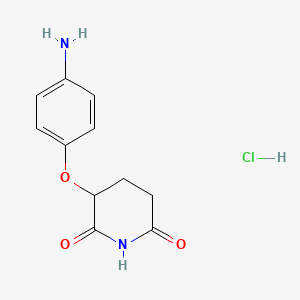

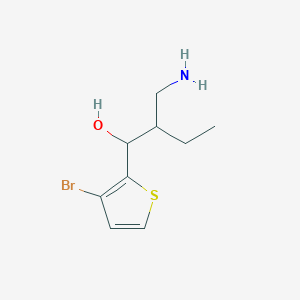
![1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine](/img/structure/B13493222.png)
